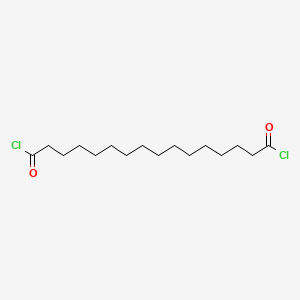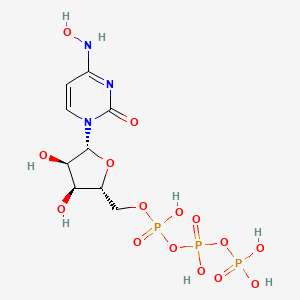
1-(2-Bromoethyl)-4-isopropylbenzene
描述
1-(2-Bromoethyl)-4-isopropylbenzene is an organic compound belonging to the aryl bromide family. Its molecular structure consists of a bromine atom attached to an ethyl chain, which is further connected to a benzene ring substituted with an isopropyl group. This unique arrangement imparts various chemical properties, making it a valuable compound in organic synthesis and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron(III) bromide (FeBr3) can enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol at reflux temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl derivatives.
科学研究应用
1-(2-Bromoethyl)-4-isopropylbenzene has diverse applications in scientific research, including:
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4-isopropylbenzene involves its reactivity as an aryl bromideThis reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state and enhances the reaction rate .
相似化合物的比较
(2-Bromoethyl)benzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Bromoethylbenzene: Similar structure but without the ethyl chain, leading to different reactivity and applications.
1-Bromo-2-isopropylbenzene: Positional isomer with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 1-(2-Bromoethyl)-4-isopropylbenzene is unique due to the presence of both the ethyl chain and the isopropyl group, which influence its steric and electronic properties. This combination makes it a versatile compound in organic synthesis, allowing for the selective introduction of functional groups and the creation of complex molecules .
属性
IUPAC Name |
1-(2-bromoethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULVXHIADFFGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560183 | |
| Record name | 1-(2-Bromoethyl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35338-68-2 | |
| Record name | 1-(2-Bromoethyl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


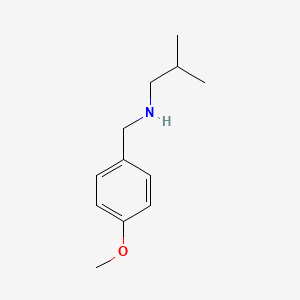

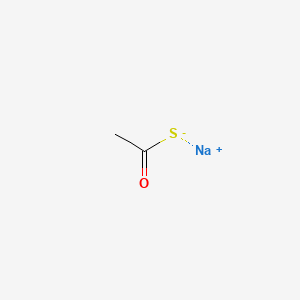

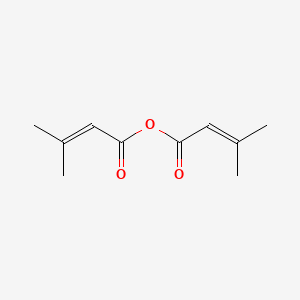


![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)




